An In-Depth Technical Guide to 5-Chloro-1H-pyrrole-3-carboxylic acid: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 5-Chloro-1H-pyrrole-3-carboxylic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1H-pyrrole-3-carboxylic acid, a halogenated derivative of the fundamental pyrrole scaffold, is a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both an electron-withdrawing chlorine atom and a carboxylic acid group on the aromatic pyrrole ring, make it a valuable precursor for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of its synthesis, key physicochemical and spectroscopic properties, and its applications in contemporary research, with a particular focus on drug discovery.
Core Molecular Attributes: CAS Number and Structure
The definitive identification of a chemical compound is rooted in its CAS (Chemical Abstracts Service) Registry Number and its molecular structure.
Molecular Structure:
The structure of 5-Chloro-1H-pyrrole-3-carboxylic acid consists of a five-membered pyrrole ring with a chlorine atom substituted at the 5-position and a carboxylic acid group at the 3-position.
Figure 1: Chemical structure of 5-Chloro-1H-pyrrole-3-carboxylic acid.
Physicochemical Properties
Understanding the physicochemical properties of a compound is paramount for its effective use in synthesis and for predicting its behavior in biological systems. While extensive experimental data for this specific compound is not widely published, the following table summarizes key known and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₅H₄ClNO₂ | N/A |
| Molecular Weight | 145.54 g/mol | N/A |
| Melting Point | 178-180 °C | [3] |
| Appearance | White to light yellow solid | [4] |
| Solubility | Soluble in polar organic solvents like methanol and ethyl acetate. | [3][4] |
Spectroscopic Characterization
Spectroscopic data provides the definitive fingerprint for the identification and purity assessment of a chemical compound. Below are the expected characteristic spectral features for 5-Chloro-1H-pyrrole-3-carboxylic acid based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyrrole ring and the acidic proton of the carboxylic acid. The pyrrole protons will likely appear as doublets in the aromatic region (typically δ 6.0-8.0 ppm). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ 10-13 ppm), which is often exchangeable with D₂O.[5]
-
¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (δ 160-180 ppm). The four carbons of the pyrrole ring will appear in the aromatic region (δ 100-140 ppm), with their specific shifts influenced by the chloro and carboxyl substituents.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[8][9]
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1680-1710 cm⁻¹.[8][9]
-
N-H stretching of the pyrrole ring, usually appearing as a sharp to moderately broad peak around 3200-3500 cm⁻¹.
-
C-Cl stretching vibrations, which are typically found in the fingerprint region below 800 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (145.54). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with an M+2 peak approximately one-third the intensity of the M⁺ peak.[10] Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[10]
Synthesis Protocol
A reliable and reproducible synthetic method is crucial for obtaining high-purity 5-Chloro-1H-pyrrole-3-carboxylic acid for research and development. The following protocol is based on a reported literature procedure.[3]
Hydrolysis of Methyl 5-chloropyrrole-3-carboxylate
This synthesis involves the hydrolysis of the corresponding methyl ester.
Materials:
-
Methyl 5-chloropyrrole-3-carboxylate
-
Methanol
-
1 N Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Chloride (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methylene Chloride
-
Hexane
Procedure:
-
A mixture of methyl 5-chloropyrrole-3-carboxylate (e.g., 900 mg) is refluxed in methanol (20 mL) with 1 N sodium hydroxide (10 mL) for 9 hours.
-
After cooling, the methanol is removed by evaporation under reduced pressure.
-
The aqueous residue is diluted with water (approximately 10 mL) and extracted twice with ether to remove any unreacted starting material.
-
The aqueous phase is then acidified with concentrated hydrochloric acid.
-
The resulting precipitate (the product) is extracted into ethyl acetate (three times).
-
The combined ethyl acetate extracts are washed with saturated sodium chloride solution.
-
The organic layer is dried over anhydrous sodium sulfate and then filtered.
-
The solvent is removed by evaporation to yield the crude product.
-
The crude product can be recrystallized from a mixture of methylene chloride and hexane to afford purified 5-Chloro-1H-pyrrole-3-carboxylic acid.[3]
Figure 2: Workflow for the synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid.
Applications in Research and Drug Discovery
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[11][12] The presence of a chlorine atom and a carboxylic acid group on the pyrrole ring of 5-Chloro-1H-pyrrole-3-carboxylic acid provides two key functionalities for further chemical modification, making it a valuable starting material for the synthesis of compound libraries for drug screening.
While specific biological activity for 5-Chloro-1H-pyrrole-3-carboxylic acid itself is not extensively reported, its derivatives have been investigated for various therapeutic applications. For example, related pyrrole-3-carboxylic acid derivatives have been explored as potential antibacterial agents. The carboxylic acid moiety can be readily converted into amides, esters, and other functional groups, allowing for the exploration of structure-activity relationships (SAR) in drug design. This strategic modification can enhance the compound's binding affinity to biological targets and improve its pharmacokinetic properties.
Conclusion
5-Chloro-1H-pyrrole-3-carboxylic acid is a key chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure, accessible synthesis, and the presence of versatile functional groups make it an attractive building block for the development of novel compounds with diverse applications. This guide provides a foundational understanding of its core properties and synthesis, empowering researchers and drug development professionals to effectively utilize this compound in their scientific endeavors. Further exploration of its derivatives is likely to uncover new therapeutic agents and advanced materials.
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